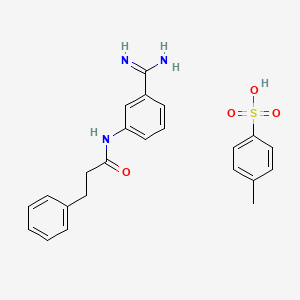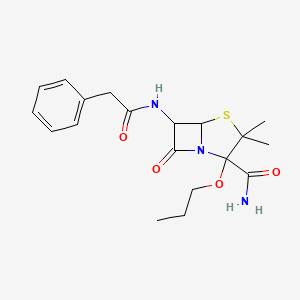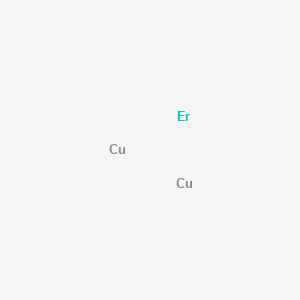
Copper;erbium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper erbium is a compound formed by the combination of copper and erbium. Erbium is a rare-earth element with the atomic number 68 and is part of the lanthanide series. Copper is a transition metal with the atomic number 29. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper erbium alloys can be prepared through several methods. One common method involves the use of high-purity copper and erbium metals. The metals are melted together in a controlled environment to form the alloy. The process typically requires high temperatures and an inert atmosphere to prevent oxidation. The resulting alloy can then be further processed to achieve the desired properties.
Industrial Production Methods: In industrial settings, copper erbium alloys are often produced using advanced metallurgical techniques. These methods include vacuum arc melting and induction melting. The metals are melted in a vacuum or inert gas environment to ensure high purity and prevent contamination. The molten alloy is then cast into molds and allowed to cool, forming solid ingots that can be further processed.
Análisis De Reacciones Químicas
Types of Reactions: Copper erbium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, erbium in the compound can react with oxygen to form erbium oxide, while copper can undergo oxidation to form copper oxide.
Common Reagents and Conditions: Common reagents used in reactions involving copper erbium compounds include oxygen, hydrogen, and various acids. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products Formed: The major products formed from reactions involving copper erbium compounds include erbium oxide and copper oxide. These oxides have distinct properties and are used in various applications, such as in the production of ceramics and electronic components.
Aplicaciones Científicas De Investigación
Copper erbium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties. In biology, copper erbium compounds are studied for their potential use in medical imaging and as therapeutic agents. In medicine, these compounds are explored for their antimicrobial properties and potential use in cancer treatment. In industry, copper erbium alloys are used in the production of high-strength materials and advanced electronic devices.
Mecanismo De Acción
The mechanism of action of copper erbium compounds involves several molecular targets and pathways. In biological systems, copper ions can interact with cellular components, leading to the generation of reactive oxygen species (ROS) that can damage cell membranes and DNA. Erbium ions, on the other hand, can interact with specific proteins and enzymes, affecting their function. The combined effects of copper and erbium ions result in the unique properties of the compound.
Comparación Con Compuestos Similares
Copper erbium compounds can be compared with other similar compounds, such as copper yttrium and copper gadolinium. While all these compounds contain a transition metal and a rare-earth element, copper erbium compounds have unique electronic and magnetic properties that make them particularly valuable in certain applications. For example, copper erbium compounds have higher magnetic susceptibility compared to copper yttrium compounds, making them more suitable for use in magnetic devices.
List of Similar Compounds:- Copper yttrium
- Copper gadolinium
- Copper terbium
- Copper dysprosium
These similar compounds share some properties with copper erbium but also have distinct characteristics that make them suitable for different applications.
Propiedades
Número CAS |
12527-58-1 |
|---|---|
Fórmula molecular |
Cu2Er |
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
copper;erbium |
InChI |
InChI=1S/2Cu.Er |
Clave InChI |
BWKWLEWCATVKGE-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Cu].[Er] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


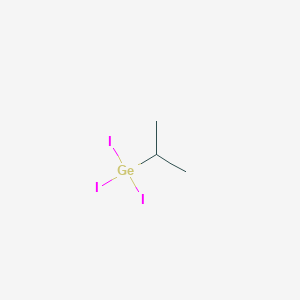


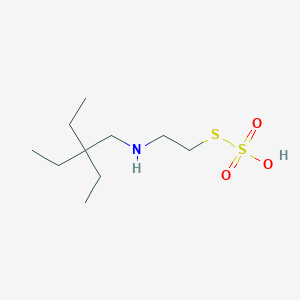
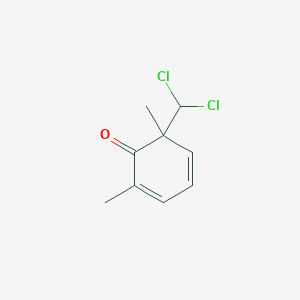
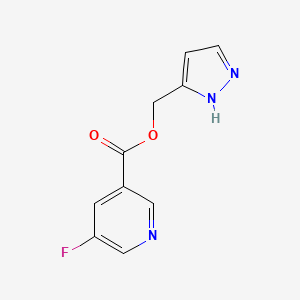
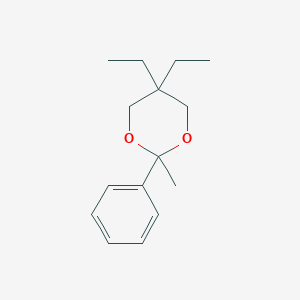
![3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate](/img/structure/B14710199.png)



